molecular formula C10H10N2O5 B8304265 Methyl 2-acetylamino-4-nitrobenzoate

Methyl 2-acetylamino-4-nitrobenzoate

Cat. No.: B8304265
M. Wt: 238.20 g/mol
InChI Key: XVFNIPBNVYFDBT-UHFFFAOYSA-N
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Description

Methyl 2-acetylamino-4-nitrobenzoate is an aromatic ester derivative featuring a nitro group at the para position (C4) and an acetylated amino group at the ortho position (C2). This compound belongs to the benzoate ester family, characterized by a methyl ester group at the carboxylic acid position. The nitro and acetylamino substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

methyl 2-acetamido-4-nitrobenzoate

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-5-7(12(15)16)3-4-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13)

InChI Key

XVFNIPBNVYFDBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 2-acetylamino-4-nitrobenzoate with structurally related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight Key Properties/Applications
This compound -NO₂ (C4), -NHCOCH₃ (C2), -COOCH₃ Nitro, acetylamino, ester ~224.16 g/mol* Potential intermediate in pharmaceuticals or agrochemicals
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃ (C4), -OH (C2), -COOCH₃ Acetylamino, hydroxyl, ester 209.20 g/mol Pharmaceutical synthesis
Methyl salicylate -OH (C2), -COOCH₃ Hydroxyl, ester 152.15 g/mol Fragrance, anti-inflammatory agent
Sandaracopimaric acid methyl ester Diterpenoid structure Carboxylic acid methyl ester ~316.48 g/mol† Natural resin component

*Calculated based on formula C₁₀H₁₀N₂O₅. †Estimated from diterpenoid analogs in .

Key Differences in Reactivity and Properties

Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, enhancing the acidity of adjacent protons and polarizing the aromatic ring. This contrasts with methyl 4-acetamido-2-hydroxybenzoate, where the hydroxyl group (electron-donating) increases solubility in polar solvents but reduces electrophilic substitution reactivity . The acetylated amino group in both compounds stabilizes hydrogen bonding but differs in directionality: the ortho-substituted acetyl group in the target compound may sterically hinder interactions compared to the para-substituted analog .

Hydrogen Bonding and Crystallinity: this compound’s nitro group can act as a hydrogen bond acceptor, while the acetylamino group serves as a donor. This dual functionality may promote layered crystal structures, similar to patterns observed in hydrogen-bonded aromatic systems . In contrast, methyl salicylate relies on hydroxyl-ester interactions, forming intramolecular hydrogen bonds that reduce intermolecular packing efficiency .

Sandaracopimaric acid methyl ester, a diterpenoid ester, is primarily used in natural resin studies, highlighting the diversity of ester applications .

Research Findings and Limitations

  • Synthetic Challenges: The ortho-nitro substitution in this compound may complicate synthesis due to steric hindrance during acetylation or esterification steps.
  • Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence, necessitating extrapolation from analogs. For instance, methyl esters of nitroaromatics generally exhibit lower volatility compared to hydroxylated analogs .
  • Safety Considerations: Nitroaromatic compounds often pose toxicity risks, contrasting with the milder profiles of hydroxylated or diterpenoid esters .

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